2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
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Description
2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a useful research compound. Its molecular formula is C66H110B2N2O6S2 and its molecular weight is 1113.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the hole transporting layers (HTLs) in perovskite solar cells (PSCs) . The compound is used as an efficient alternative to spiro-OMeTAD in these solar cells .
Mode of Action
The compound interacts with its targets by enhancing the hole mobility and energy levels of the polymers in PSCs . This interaction is crucial for the performance of the solar cells and is typically analyzed using organic field-effect transistors (OTFTs) and cyclic voltammetry .
Biochemical Pathways
The compound affects the energy transfer pathways in PSCs. By improving the hole mobility and energy levels of the polymers, it enhances the efficiency of energy transfer, leading to improved performance of the solar cells .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties in terms of its stability, solubility, and distribution within the solar cell. The compound is known for its stability and solubility, which are crucial for its role in PSCs . .
Result of Action
The result of the compound’s action is an increase in the power conversion efficiency (PCE) of PSCs . Solar cells based on this compound have shown a higher PCE compared to those based on spiro-OMeTAD .
Properties
IUPAC Name |
2,5-bis(2-octyldodecyl)-1,4-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H110B2N2O6S2/c1-13-17-21-25-29-31-35-39-43-51(41-37-33-27-23-19-15-3)49-69-59(53-45-47-55(77-53)67-73-63(5,6)64(7,8)74-67)57-58(61(69)71)60(54-46-48-56(78-54)68-75-65(9,10)66(11,12)76-68)70(62(57)72)50-52(42-38-34-28-24-20-16-4)44-40-36-32-30-26-22-18-14-2/h45-48,51-52H,13-44,49-50H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQFATKGMJQJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=C4C(=C(N(C4=O)CC(CCCCCCCC)CCCCCCCCCC)C5=CC=C(S5)B6OC(C(O6)(C)C)(C)C)C(=O)N3CC(CCCCCCCC)CCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H110B2N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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